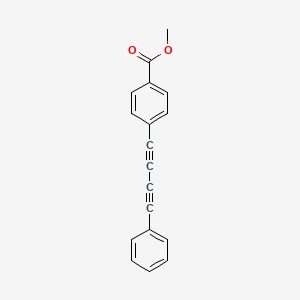![molecular formula C19H23N3O2S2 B2961171 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 851409-71-7](/img/structure/B2961171.png)
2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is an organonitrogen heterocyclic compound, an organic heterobicyclic compound, and an organosulfur heterocyclic compound . It belongs to a class of compounds known as dihydropyrimidine derivatives, which have a wide range of therapeutic applications . The existence of pyrimidine bases such as thymine, cytosine, and uracil, which are fundamental building blocks of nucleic acids such as DNA and RNA, is considered to be an essential factor in their activity .
Molecular Structure Analysis
The molecular structure of this compound involves hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group . The intramolecular hydrogen bonds in these two O22H31 and O38H15 molecules are 2.475 and 2.236, respectively .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Research indicates that derivatives of thieno[3,2-d]pyrimidin, similar in structure to the compound , have been synthesized and shown to possess significant antimicrobial properties. These compounds, including various pyrimidinones and oxazinones, were developed using citrazinic acid as a starting material and demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor Agents
- A study focused on the design and synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines revealed these compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These properties were associated with notable antitumor effects. The compounds demonstrated excellent inhibitory activity against human tumor cells, with certain analogues showing improved potency and a broader spectrum of tumor inhibition compared to their methyl analogues (Gangjee et al., 2009).
Central Nervous System Depressant Activity
- Derivatives of thieno[2,3-d]pyrimidin, similar to the compound , were synthesized and evaluated for their central nervous system depressant activity. Certain compounds exhibited marked sedative action, indicating potential applications in the treatment of CNS-related conditions (Manjunath et al., 1997).
Anti-Inflammatory Activity
- Research has been conducted on the synthesis of various heterocyclic compounds, including pyrimidinones and oxazinones, with the purpose of developing anti-inflammatory agents. These compounds, synthesized using citrazinic acid, showed good anti-inflammatory activity comparable to Prednisolone®, a known anti-inflammatory drug (Amr et al., 2007).
Other Applications
- Several studies have explored the synthesis of different thieno[3,2-d]pyrimidine derivatives for various applications, including as antimicrobial agents, anti-inflammatory agents, and potential inhibitors of enzymes or biological pathways relevant to cancer and other diseases. These studies highlight the versatility and potential of these compounds in biomedical research and drug development (Wardkhan et al., 2008; Hafez et al., 2017).
Mecanismo De Acción
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as the nucleophile instead of the oxygen, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds can lead to the formation of oximes and hydrazones , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been known to cause cell cycle arrest at the g2/m phase and activation of signaling pathways, which leads to cellular apoptosis .
Propiedades
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-3-22-18(24)17-15(11-13(2)26-17)21-19(22)25-12-16(23)20-10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICMZKVAAQEXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

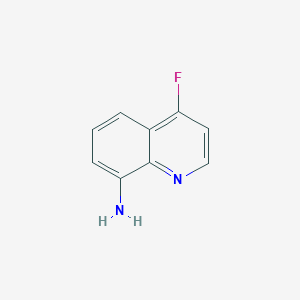
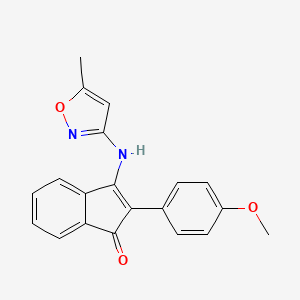
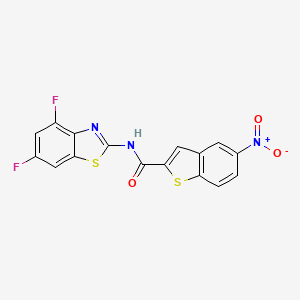
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)
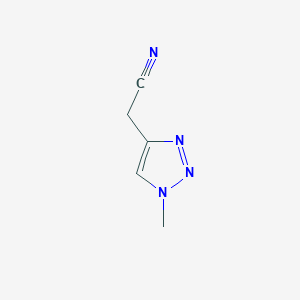
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)
![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)

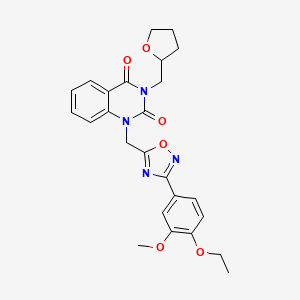
![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)
